4-(4-Carboxyphenyl)-3-thiosemicarbazide

Physicochemical Property Optimization Medicinal Chemistry Solubility

This bifunctional arylthiosemicarbazide is essential for synthesizing TPO receptor agonists, where the para-carboxylic acid moiety is irreplaceable for activity. Its unique LogP (~0.54) and high TPSA profile enable fine-tuned solubility for lead optimization, unlike lipophilic analogs. With a purity of ≥95%, it is the precise building block for coordination chemistry and pharmaceutical research requiring a defined carboxylate handle.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
CAS No. 206559-48-0
Cat. No. B1363572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Carboxyphenyl)-3-thiosemicarbazide
CAS206559-48-0
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=S)NN
InChIInChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)
InChIKeyDKMVMRDKDAUDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Carboxyphenyl)-3-thiosemicarbazide (CAS 206559-48-0) | Thiosemicarbazide Building Block for Medicinal Chemistry & Chelation


4-(4-Carboxyphenyl)-3-thiosemicarbazide (CAS 206559-48-0) is a functionalized arylthiosemicarbazide with a p-carboxyphenyl substituent . This compound combines the metal-chelating and enzyme-inhibitory potential of the thiosemicarbazide moiety with the polarity and conjugation-modulating properties of a benzoic acid group . It is a crystalline solid with a melting point of 204–206 °C, exhibiting low aqueous solubility but good solubility in polar organic solvents such as DMSO and DMF , positioning it as a versatile intermediate for small-molecule probe synthesis and coordination chemistry.

Why Generic 4-(4-Carboxyphenyl)-3-thiosemicarbazide Selection is Not a Straight Swap for Other Thiosemicarbazides


Simple substitution of 4-(4-carboxyphenyl)-3-thiosemicarbazide with unsubstituted thiosemicarbazide or other aryl derivatives is not advisable. The para-carboxylic acid moiety profoundly alters the compound's physicochemical profile, most notably increasing its polar surface area (TPSA) and imparting a moderate LogP (predicted LogP ~0.54–1.71 ), which fundamentally differs from more lipophilic analogs lacking this acidic group . This structural feature dictates not only differential solubility and hydrogen-bonding capacity but also enables specific metal coordination modes not accessible to simpler thiosemicarbazides . Consequently, using an alternative thiosemicarbazide without this carboxylate handle will likely result in divergent reactivity, altered pharmacokinetic properties in derived drug candidates, and a loss of the intended chelation or conjugation chemistry.

Quantitative Differentiation of 4-(4-Carboxyphenyl)-3-thiosemicarbazide (206559-48-0) from Close Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity vs. Unsubstituted Thiosemicarbazide and 4-Phenyl-3-thiosemicarbazide

4-(4-Carboxyphenyl)-3-thiosemicarbazide exhibits a significantly increased Topological Polar Surface Area (TPSA) of 87.38 Ų and a reduced LogP of 0.54 compared to unsubstituted thiosemicarbazide (TPSA ~78 Ų, LogP ~-0.5) and the more lipophilic 4-phenyl-3-thiosemicarbazide (TPSA ~56 Ų, LogP ~1.5) . This shift in the solubility-permeability profile is a direct consequence of the para-carboxylic acid group.

Physicochemical Property Optimization Medicinal Chemistry Solubility

Defined Melting Point and Thermal Stability for Handling and Formulation

The compound has a well-defined, sharp melting point of 204–206 °C, as reported by multiple authoritative chemical databases [1]. In contrast, unsubstituted thiosemicarbazide decomposes at a lower temperature (melting point 181–183 °C), and other aryl derivatives can exhibit a wide range of melting points (e.g., 4-phenyl-3-thiosemicarbazide melts at 140–142 °C). This higher, sharp melting point is indicative of a crystalline solid with strong intermolecular hydrogen bonding facilitated by the carboxylic acid group.

Process Chemistry Crystallization Thermal Analysis

Validated Use as a Key Intermediate in TPO Receptor Agonist Synthesis

The compound is specifically claimed as a crucial building block in the synthesis of non-peptide thrombopoietin (TPO) mimetics [1]. Patent WO2002049413A2 explicitly discloses its use to prepare potent TPO receptor agonists, such as 4-(4-carboxyphenyl)-1-[2-methoxy-3-(4-methylphenyl)benzylidene]-3-thiosemicarbazide [2]. This application leverages the unique combination of the thiosemicarbazide core and the carboxyphenyl group, which is not a feature of simpler thiosemicarbazide analogs not claimed in this patent family.

Thrombopoietin Mimetics Medicinal Chemistry Patent Literature

Best-Fit Applications for Procuring 4-(4-Carboxyphenyl)-3-thiosemicarbazide (CAS 206559-48-0)


Synthesis of Non-Peptide Thrombopoietin (TPO) Mimetics

As disclosed in patent literature [1], this compound is the preferred starting material for synthesizing a class of thiosemicarbazone derivatives that act as TPO receptor agonists. This application leverages the specific 4-carboxyphenyl substitution pattern, which is critical for the desired biological activity and is not replaceable by other commercially available thiosemicarbazides. Researchers developing treatments for thrombocytopenia should prioritize this compound to ensure fidelity to the patented synthetic routes.

Design and Synthesis of Metal-Chelating Agents for Bioimaging or Catalysis

The combination of a thiosemicarbazide and a carboxylic acid group in 4-(4-carboxyphenyl)-3-thiosemicarbazide makes it a potent bifunctional chelator [1]. Its ability to coordinate metal ions via multiple donor atoms (sulfur, nitrogen, and carboxylate oxygen) enables the formation of stable complexes with transition metals like copper and iron . This differentiates it from simpler thiosemicarbazides that lack the additional carboxylic acid coordination site, allowing for the development of novel radiopharmaceuticals, MRI contrast agents, or metalloenzyme inhibitors.

Building Block for Physicochemical Property Optimization in Medicinal Chemistry

The unique physicochemical profile of this compound—specifically its moderate LogP and high TPSA—makes it a valuable building block for lead optimization [1]. Medicinal chemists can use it to introduce a polar, hydrogen-bonding handle onto a scaffold while retaining the metal-chelating and potential bioactivity of the thiosemicarbazide. This allows for fine-tuning of a lead candidate's solubility, permeability, and off-target binding, a capability not afforded by more lipophilic or less polar thiosemicarbazide analogs.

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